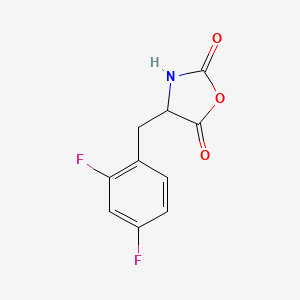
4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione is a chemical compound that belongs to the oxazolidinedione family. This compound is characterized by the presence of a difluorobenzyl group attached to the oxazolidine-2,5-dione ring. Oxazolidinediones are known for their diverse applications in medicinal chemistry, particularly as anticonvulsant agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione can be achieved through various methods. One common approach involves the reaction of 2,4-difluorobenzylamine with oxazolidine-2,5-dione under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) at a temperature of around 30°C .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The difluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its anticonvulsant effects and potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, the compound is believed to inhibit the activity of certain enzymes and receptors in the brain, thereby reducing neuronal excitability. The exact molecular pathways and targets are still under investigation, but it is known to affect the binding of initiator tRNA to the ribosomal peptidyltransferase P-site .
Comparison with Similar Compounds
Oxazolidine-2,4-diones: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Imidazolidine-2,4-diones: These compounds are structurally related but contain an imidazole ring instead of an oxazolidine ring.
Uniqueness: 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione is unique due to the presence of the difluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H7F2NO3 |
|---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H7F2NO3/c11-6-2-1-5(7(12)4-6)3-8-9(14)16-10(15)13-8/h1-2,4,8H,3H2,(H,13,15) |
InChI Key |
NSAIIIDCYFWYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


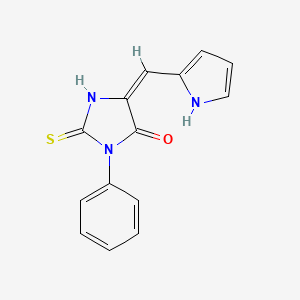
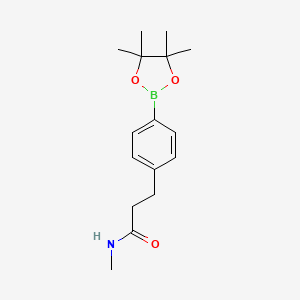
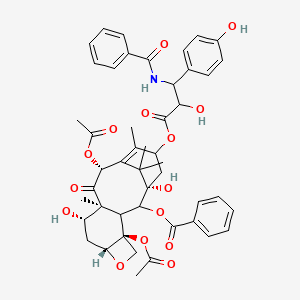
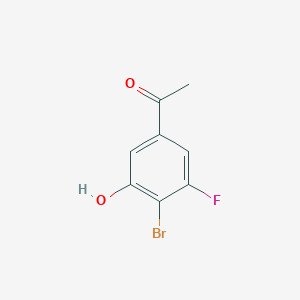

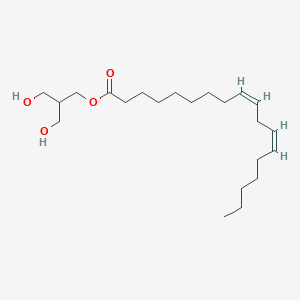


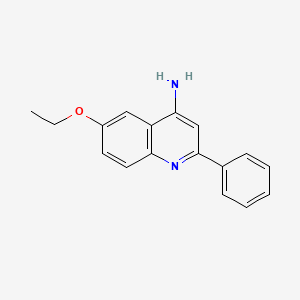
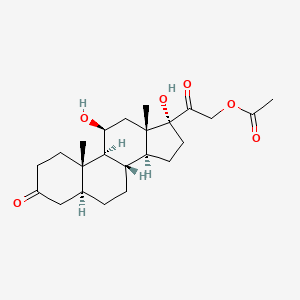

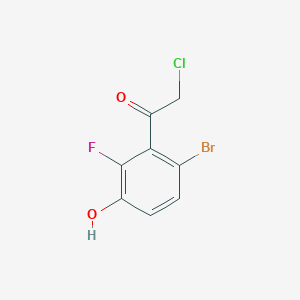
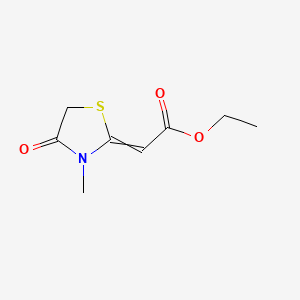
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
